2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a chemical compound with the molecular formula C13H17NO2. This compound features a benzodioxepin ring fused with a pyrrolidine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring that the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzodioxepin-pyrrolidine compounds .
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin: A related compound with a similar benzodioxepin ring structure.
Pyrrolidine: A simpler compound that forms part of the structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.
Uniqueness
What sets this compound apart is its unique combination of the benzodioxepin and pyrrolidine rings. This structure imparts specific chemical properties and reactivity that are not found in simpler or related compounds, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-11(14-6-1)10-4-5-12-13(9-10)16-8-2-7-15-12/h4-5,9,11,14H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPSPEIXROBWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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